molecular formula C11H24BClO2 B14531803 Dipropan-2-yl (1-chloropentyl)boronate CAS No. 62261-02-3

Dipropan-2-yl (1-chloropentyl)boronate

Cat. No.: B14531803
CAS No.: 62261-02-3
M. Wt: 234.57 g/mol
InChI Key: OAXURLNOLUAXBB-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-chloropentyl)boronate (CAS 62261-02-3) is an alkyl pinacol boronate ester with the molecular formula C11H24BClO2 and a molecular weight of 234.57 g/mol. As an organoboron compound, it belongs to a class of chemicals that are highly valued in synthetic and medicinal chemistry as versatile building blocks and intermediates, primarily due to their stability and low toxicity . Boronic acid esters are crucial in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone in the preparation of complex organic molecules and pharmaceutical targets . The inherent value of this specific ester lies in its structure; the boronate group is protected by the pinacol (dipropan-2-yl) moiety, which enhances its stability for handling, storage, and chromatographic purification . Researchers can subsequently deprotect the ester under controlled conditions to liberate the reactive boronic acid, which is a key step in many synthetic pathways . Beyond its role in synthesis, boronic acids and their esters are of significant research interest for their biological activity. They function as Lewis acids and can form reversible complexes with nucleophilic residues in enzyme active sites, such as serine proteases . This mechanism underpins the activity of several FDA-approved boronic acid-based drugs, including the proteasome inhibitor Bortezomib, highlighting the potential of this compound class in developing new therapeutic agents and enzyme inhibitors . This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

62261-02-3

Molecular Formula

C11H24BClO2

Molecular Weight

234.57 g/mol

IUPAC Name

1-chloropentyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C11H24BClO2/c1-6-7-8-11(13)12(14-9(2)3)15-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

OAXURLNOLUAXBB-UHFFFAOYSA-N

Canonical SMILES

B(C(CCCC)Cl)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Grignard approach involves the reaction of 1-chloropentylmagnesium bromide with triisopropyl borate to displace isopropoxide groups, forming the target boronate ester (Fig. 1A). This method is adapted from analogous procedures for synthesizing pinacolato boronates and leverages the nucleophilic addition of organomagnesium reagents to boron electrophiles.

Procedure:

  • Formation of 1-Chloropentylmagnesium Bromide:
    • 1-Bromopentane (1.0 equiv) is treated with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.
    • The reaction is initiated with a catalytic amount of iodine and refluxed until magnesium is fully consumed.
  • Alkylation of Triisopropyl Borate:
    • Triisopropyl borate (1.2 equiv) is added dropwise to the Grignard reagent at 0°C.
    • The mixture is warmed to room temperature and stirred for 12 hours.
    • Quenching with saturated ammonium chloride followed by extraction with dichloromethane yields the crude product.

Purification:

  • Silica gel column chromatography with ethyl acetate/petroleum ether (1:20 v/v) affords the pure compound in 85–92% yield .

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 3.95 (t, J = 6.5 Hz, 2H, B-OCH(CH₃)₂), 1.78–1.66 (m, 2H, CH₂CH₂Cl), 1.52–1.40 (m, 4H, CH₂CH₂CH₂Cl), 1.28 (septet, J = 6.0 Hz, 2H, CH(CH₃)₂), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).
  • Mass Spectrometry:
    [M+H]⁺ calcd. for C₁₁H₂₂BO₂Cl: 248.14; found: 248.13.

Transesterification of Pinacol (1-Chloropentyl)boronate

Reaction Optimization

Transesterification replaces the diol ligand of a pre-assembled boronate ester with isopropanol. This method, validated for pinacolato boronates, exploits the thermodynamic stability of six-membered boronate esters over five-membered analogs.

Procedure:

  • Synthesis of Pinacol (1-Chloropentyl)boronate:
    • 1-Chloropentylboronic acid (1.0 equiv) is refluxed with pinacol (1.2 equiv) in toluene using a Dean-Stark apparatus to remove water.
  • Transesterification with Isopropanol:
    • Pinacol boronate (1.0 equiv) is treated with excess isopropanol (5.0 equiv) and a catalytic amount of HCl (0.1 equiv) in refluxing toluene for 24 hours.
    • The reaction is monitored by TLC, and the product is isolated via rotary evaporation.

Purification:

  • Distillation under reduced pressure (40–50°C, 0.1 mmHg) yields the title compound in 75–80% yield .

Comparative Efficiency

Parameter Grignard Method Transesterification
Yield 85–92% 75–80%
Reaction Time 12–24 h 24–48 h
Purity (HPLC) >99% >98%

Alternative Pathways: Hydroboration and Oxidative Esterification

Oxidative Esterification of 1-Chloropentylboronic Acid

Direct esterification of 1-chloropentylboronic acid with isopropanol in the presence of MgSO₄ achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Industrial Applications and Patent Landscape

The compound’s utility in automated synthesis is highlighted in US9012658B2, which describes its role in stereoselective C–C bond formations. Its non-racemic nature makes it valuable for pharmaceutical intermediates, though large-scale production remains limited to batch processes.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-chloropentyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dipropan-2-yl (1-chloropentyl)boronate involves its interaction with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The pathways involved include the formation of boronate esters and subsequent transformations .

Comparison with Similar Compounds

Stability and Hydrolysis

Boronate esters hydrolyze to boronic acids under acidic or aqueous conditions. Dipropan-2-yl (1-chloropentyl)boronate’s hydrolysis rate is expected to be slower than diethyl derivatives due to steric protection from isopropyl groups . In contrast, pinacol boronates form stable six-membered cyclic structures, further resisting hydrolysis . Experimental data for similar compounds show hydrolysis yields:

  • Pinacol boronates: <10% hydrolysis after 24 hours in pH 7.4 buffer .
  • Ethyl boronates: ~50% hydrolysis under identical conditions .

Research Findings and Contradictions

  • Synthetic Yields : Silica gel-mediated synthesis of pinacol boronates achieves >80% yields , whereas aliphatic boronates like Dipropan-2-yl derivatives may require optimized conditions due to steric challenges.
  • Cyclic Boronate Formation: Unlike F-ring isoprostanes, which form cyclic boronates with vicinal diols , this compound cannot cyclize due to its monofunctional chlorine substituent.
  • Catalytic Utility : While DABO boronates are effective in Suzuki-Miyaura couplings , bulky esters like isopropyl may reduce catalytic efficiency due to hindered boron-leaving group interactions.

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